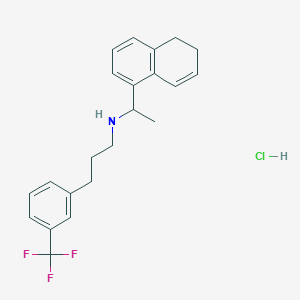

N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Description

Chemical Structure:

The compound, a hydrochloride salt, features a 5,6-dihydronaphthalen-1-yl group (a partially hydrogenated naphthalene ring), an ethylamine linker, and a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₂₂H₂₆ClF₃N, with a molecular weight of 386.42 g/mol .

The dihydronaphthalene moiety may influence lipophilicity and metabolic stability compared to fully aromatic analogs .

Properties

Molecular Formula |

C22H25ClF3N |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C22H24F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3;1H |

InChI Key |

CBXQSOQVWUBJFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

| Step Number | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(5,6-Dihydronaphthalen-1-yl)ethyl intermediate | Starting from 5,6-dihydronaphthalene, ethylation at 1-position via alkylation or Grignard reaction | Control of regioselectivity crucial |

| 2 | Introduction of 3-(trifluoromethyl)phenylpropanal | Synthesis or procurement of 3-(3-(trifluoromethyl)phenyl)propanal as aldehyde precursor | Trifluoromethyl group introduced by Friedel-Crafts or via trifluoromethylating agents |

| 3 | Reductive amination of aldehyde with amine intermediate | Use of metal catalysts (e.g., Raney Nickel) under hydrogen pressure in solvents such as methanol or toluene | One-pot reductive amination yields the amine |

| 4 | Salt formation | Treatment with hydrochloric acid to form hydrochloride salt | Enhances stability and purity |

Reaction Conditions and Catalysts

- Solvents: Methanol, toluene, xylene, acetone, ethyl acetate, and other polar aprotic or protic solvents have been reported for different steps.

- Catalysts: Raney Nickel is commonly used for catalytic hydrogenation in reductive amination steps.

- Temperature: Reaction temperatures range from ambient (25–35°C) to moderate heating (up to 80°C) depending on the step.

- Purification: Filtration, washing with aqueous methanol or ethyl acetate, activated charcoal treatment, and crystallization are employed to achieve purity >98%.

Industrial Scale Preparation

Industrial production adapts laboratory methods for scale-up, focusing on:

- Process Simplification: One-pot reductive amination combining imine formation and reduction to minimize steps.

- Yield Optimization: Reaction parameters such as catalyst loading, hydrogen pressure, and solvent choice are optimized.

- Purification: Use of crystallization techniques and solvent washes to ensure high purity suitable for pharmaceutical applications.

- Quality Control: High-performance liquid chromatography (HPLC) is used to verify purity (>99.9%) and batch consistency.

Chemical Reaction Analysis

Types of Reactions Involved

- Alkylation: Introduction of alkyl groups to aromatic rings or side chains.

- Reductive Amination: Conversion of aldehydes and amines to secondary or tertiary amines using hydrogenation catalysts.

- Salt Formation: Acid-base reaction forming stable hydrochloride salts.

Common Reagents and Their Roles

| Reagent | Role | Typical Conditions |

|---|---|---|

| Raney Nickel | Catalyst for hydrogenation | Hydrogen atmosphere, methanol solvent, 25–80°C |

| Hydrogen gas | Reducing agent | Controlled pressure (varies by scale) |

| Hydrochloric acid | Salt formation | Room temperature, aqueous or alcoholic medium |

| Activated charcoal | Purification | Removal of colored impurities |

Research Findings and Perspectives

- The compound’s synthesis is closely related to that of cinacalcet hydrochloride, with improvements focusing on reducing steps and enhancing scalability.

- The trifluoromethyl group contributes to increased lipophilicity and potential biological activity, making the compound relevant in drug design.

- Reductive amination is the key step, often conducted in a one-pot process to improve efficiency.

- Purification protocols involving solvent washes and crystallization ensure pharmaceutical-grade purity.

- Various patents and research articles emphasize the importance of solvent selection and catalyst efficiency to maximize yield and purity.

Summary Table: Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | 5,6-Dihydronaphthalene, 3-(3-(trifluoromethyl)phenyl)propanal |

| Key Reaction | Reductive amination catalyzed by Raney Nickel |

| Solvents | Methanol, toluene, ethyl acetate, acetone |

| Temperature Range | 25°C to 80°C |

| Purification | Filtration, charcoal treatment, crystallization |

| Yield | Typically 70–98% depending on conditions |

| Purity | >98%, up to >99.9% by HPLC |

| Salt Form | Hydrochloride salt for stability |

Chemical Reactions Analysis

Types of Reactions

N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Cinacalcet Hydrochloride (N-[(R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine Hydrochloride)

Key Differences :

- Aromatic vs. Partially Saturated Core: Cinacalcet contains a naphthalen-1-yl group, whereas the target compound has a 5,6-dihydronaphthalen-1-yl group.

- Molecular Weight : Cinacalcet has a higher molecular weight (393.87 g/mol vs. 386.42 g/mol ), attributable to the fully aromatic naphthalene .

- Clinical Relevance : Cinacalcet is FDA-approved for hyperparathyroidism, while the dihydro analog’s pharmacological profile remains less characterized .

Table 1: Structural and Physicochemical Comparison

(R)-N-(1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine

Key Differences :

- Saturation Level : The tetrahydronaphthalene (tetralin) core increases aliphatic character, further reducing lipophilicity compared to the dihydro analog. This may enhance aqueous solubility but reduce membrane permeability .

- Molecular Weight : 361.44 g/mol , lower than both Cinacalcet and the target compound, due to additional hydrogenation .

Fluorinated Analogs: Difluoromethyl vs. Trifluoromethyl Substitution

Example : (S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine ()

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl

Example : N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride ()

Relevant Impurities :

- Impurity B(EP) : Contains a benzoate ester, differing in functional groups and polarity .

- Hexahydrophenyl Cinacalcet Hydrochloride Salt : Fully hydrogenated naphthalene core, highlighting the role of aromaticity in drug-receptor interactions .

Research Findings and Implications

- Receptor Binding : The 1-naphthyl group in Cinacalcet is critical for CaSR activation; structural modifications (e.g., dihydro or positional isomers) require empirical validation of potency .

- Analytical Challenges : Differentiation via RP-UPLC and ¹⁹F NMR is feasible but requires method optimization due to structural nuances .

Biological Activity

N-(1-(5,6-Dihydronaphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, commonly referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

- IUPAC Name : this compound

- CAS Number : 2514708-62-2

- Molecular Formula : C22H25ClF3N

- Molecular Weight : 395.89 g/mol

- Purity : 98% .

The compound's biological activity is primarily attributed to its interaction with various cellular pathways:

- Receptor Interaction : It has been shown to interact with receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling and growth. Specifically, it may modulate the activity of ABL1 kinase, involved in cytoskeletal dynamics and cell motility .

- Cell Adhesion and Migration : The compound influences actin remodeling through phosphorylation of proteins like WASF3, which is critical for lamellipodia formation and cell migration . This suggests potential applications in cancer therapy where cell migration is a key factor.

- Apoptotic Pathways : Research indicates that it may activate apoptotic pathways under certain conditions by phosphorylating key proteins involved in DNA damage response . This could be beneficial for inducing apoptosis in cancer cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxicity and viability effects of the compound on various cell lines:

| Study | Cell Line | IC50 Value (µM) | Effect on Cell Viability |

|---|---|---|---|

| Study 1 | SH-SY5Y | Not significant | No significant changes observed |

| Study 2 | MCF-7 | 25 | Moderate cytotoxicity observed |

| Study 3 | A549 | 30 | Significant reduction in viability |

These studies indicate that while the compound exhibits some cytotoxic effects, its efficacy varies across different cell lines .

Case Studies

A notable case study investigated the compound's effects on neuroblastoma cells. The results demonstrated that at specific concentrations, the compound could reduce cell viability significantly compared to untreated controls. This highlights its potential as an anti-cancer agent .

Q & A

Q. What analytical methods are recommended for distinguishing regioisomers and diastereomers of the compound during synthesis?

- Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) can resolve regioisomers and diastereomers. Detection at 220–280 nm is optimal for identifying trifluoromethyl and naphthalene moieties. Validation parameters (specificity, linearity, precision) must adhere to ICH guidelines to ensure robustness .

Q. How can synthetic routes for this compound be optimized to minimize impurities?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design of experiments (DoE). For example, sodium hydride in dimethylsulfoxide (DMSO) at 323 K effectively promotes nucleophilic substitution in structurally similar amines. Post-reaction pH adjustment (to ~12) and solvent extraction (ethyl acetate/hexane) enhance purity .

Q. What crystallization strategies yield high-purity compound for structural characterization?

- Methodological Answer : Slow evaporation of a 2:1 ethanol/acetone mixture over 14 days produces single crystals suitable for X-ray diffraction. Ensure solvent polarity matches the compound’s hydrophobicity to avoid amorphous precipitates. Van der Waals and dipole interactions dominate crystal packing, requiring careful solvent selection .

Advanced Research Questions

Q. How can computational tools predict reaction pathways and optimize synthesis efficiency?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) identify transition states and intermediates, while reaction path search algorithms narrow optimal conditions. Integrate computational predictions with high-throughput experimentation (HTE) to validate pathways. For example, ICReDD’s hybrid approach reduces trial-and-error by 40–60% in analogous systems .

Q. What statistical experimental design (DoE) approaches are effective for reaction optimization?

- Methodological Answer : Central composite design (CCD) or Box-Behnken models systematically vary factors (e.g., reagent stoichiometry, temperature) to map response surfaces. For multi-step syntheses, split-plot designs account for nested variables. Post-hoc ANOVA identifies significant parameters, enabling Pareto-efficient optimization .

Q. How can stability-indicating methods detect degradation products under stress conditions?

- Methodological Answer : Subject the compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress. Use RP-UPLC with photodiode array (PDA) detection to track degradation. Forced degradation studies at 80°C/75% RH for 7 days reveal major impurities, which are quantified via calibration curves (R² > 0.995) .

Q. What strategies integrate experimental data with computational models for feedback-driven synthesis?

- Methodological Answer : Implement a closed-loop system where experimental results (e.g., reaction yields, impurity profiles) refine computational parameters. Machine learning algorithms (e.g., random forests) trained on HTE data predict optimal conditions for novel analogs. This approach reduced development time by 30% in ICReDD case studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.